molecular formula C8H9NO3 B13512879 3-Hydroxy-3-(pyridin-4-yl)propanoic acid

3-Hydroxy-3-(pyridin-4-yl)propanoic acid

Cat. No.: B13512879
M. Wt: 167.16 g/mol
InChI Key: WEEDJIYNBHCAKS-UHFFFAOYSA-N
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Description

3-Hydroxy-3-(pyridin-4-yl)propanoic acid is an organic compound that features a hydroxyl group and a pyridine ring attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-3-(pyridin-4-yl)propanoic acid can be achieved through several methods. One common approach involves the reaction of pyridine-4-carboxaldehyde with malonic acid in the presence of a base, followed by decarboxylation and hydroxylation steps. The reaction conditions typically include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or water

    Temperature: Reflux conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-3-(pyridin-4-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Thionyl chloride for converting the hydroxyl group to a chloride

Major Products

    Oxidation: 3-Oxo-3-(pyridin-4-yl)propanoic acid

    Reduction: 3-Hydroxy-3-(pyridin-4-yl)propanol

    Substitution: 3-Chloro-3-(pyridin-4-yl)propanoic acid

Scientific Research Applications

3-Hydroxy-3-(pyridin-4-yl)propanoic acid has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential role in enzyme inhibition and as a building block for bioactive molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-Hydroxy-3-(pyridin-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, its hydroxyl and carboxyl groups can form hydrogen bonds with biological molecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Pyridinepropionic acid
  • 4-Pyridinepropionic acid
  • 2-Amino-3-(pyridin-2-yl)propanoic acid

Uniqueness

3-Hydroxy-3-(pyridin-4-yl)propanoic acid is unique due to the presence of both a hydroxyl group and a pyridine ring, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

3-hydroxy-3-pyridin-4-ylpropanoic acid

InChI

InChI=1S/C8H9NO3/c10-7(5-8(11)12)6-1-3-9-4-2-6/h1-4,7,10H,5H2,(H,11,12)

InChI Key

WEEDJIYNBHCAKS-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C(CC(=O)O)O

Origin of Product

United States

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